(5-(1-Phenylethyl)-1,3,4-oxadiazol-2-yl)methanamine
Description
(5-(1-Phenylethyl)-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic amine featuring a 1,3,4-oxadiazole core substituted with a phenylethyl group at the 5-position and an aminomethyl group at the 2-position. The 1,3,4-oxadiazole scaffold is electron-deficient, making it valuable in optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells due to its electron-transport properties . Additionally, the primary amine functional group enables its incorporation into polymers or bioactive molecules, enhancing versatility in materials science and medicinal chemistry .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[5-(1-phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-8(9-5-3-2-4-6-9)11-14-13-10(7-12)15-11/h2-6,8H,7,12H2,1H3 |
InChI Key |
KZXKBGSGIMYLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(O2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences among 1,3,4-oxadiazole derivatives:
Key Observations :
- Electron Effects : The phenylethyl group is alkyl-substituted, providing steric bulk and moderate electron-donating effects compared to electron-withdrawing groups (e.g., pyridinyl or methoxyphenyl ).
- Core Heteroatoms : Replacement of oxygen with sulfur in the thiadiazole derivative () alters electronic properties and biological activity.
Physicochemical Properties
Notes:
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